Comparative Inhibitory Potency: Allatostatin II vs. In-Family Peptides (I, III, IV)
In a seminal in vitro bioassay using corpora allata from virgin female *Diploptera punctata*, Allatostatin II demonstrated potent inhibition of juvenile hormone synthesis. It achieved >40% inhibition at a concentration of 10⁻⁸ M [1]. In this same assay, Allatostatin I required a 10-fold lower concentration (10⁻⁹ M) to achieve similar inhibition, whereas Allatostatin III was 70-fold less potent, requiring 7 x 10⁻⁷ M for the same effect. This establishes Allatostatin II as a high-potency standard within the class.
| Evidence Dimension | Concentration for >40% inhibition of JH synthesis |
|---|---|
| Target Compound Data | 10⁻⁸ M (10 nM) |
| Comparator Or Baseline | Allatostatin I: 10⁻⁹ M (1 nM); Allatostatin III: 7 x 10⁻⁷ M (700 nM); Allatostatin IV: 10⁻⁸ M (10 nM) |
| Quantified Difference | Allatostatin II is 10-fold less potent than AST I, 70-fold more potent than AST III, and equipotent to AST IV under these conditions. |
| Conditions | In vitro radiochemical assay measuring JH biosynthesis by corpora allata from virgin female *Diploptera punctata*. |
Why This Matters
This data provides a precise benchmark for potency, enabling researchers to select Allatostatin II over AST III for high-sensitivity assays or over AST I when a less potent but structurally distinct analog is required for SAR studies.
- [1] Woodhead, A. P., Stay, B., Seidel, S. L., Khan, M. A., & Tobe, S. S. (1989). Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997-6001. View Source
